1-(5-amino-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one

Description

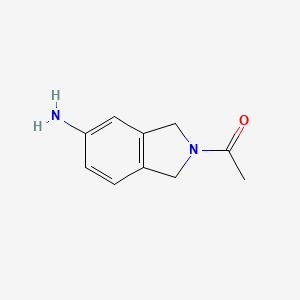

Structure

3D Structure

Properties

IUPAC Name |

1-(5-amino-1,3-dihydroisoindol-2-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-7(13)12-5-8-2-3-10(11)4-9(8)6-12/h2-4H,5-6,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIOYWZUOBVMFGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC2=C(C1)C=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

722444-62-4 | |

| Record name | 1-(5-amino-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-amino-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one typically involves the reaction of indoline derivatives with appropriate reagents. One common method is the Tscherniac-Einhorn reaction, which involves the reaction of indoline with 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst, followed by hydrolysis to introduce the amino group .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Amino-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its biological activity.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule, modifying its properties

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted isoindole derivatives .

Scientific Research Applications

1-(5-Amino-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It may be used in the production of advanced materials with specific properties, such as polymers and dyes

Mechanism of Action

The mechanism of action of 1-(5-amino-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but its structural features suggest potential interactions with proteins and nucleic acids .

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related isoindoline and ethanone derivatives:

Biological Activity

1-(5-amino-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one, a compound belonging to the isoindole class, has garnered attention for its potential biological activities. Its unique structure, characterized by a fused bicyclic system, positions it as a candidate for various pharmacological applications. This article explores the biological activity of this compound, including its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H12N2O

- CAS Number : 722444-62-4

- Molecular Weight : 176.21 g/mol

- Structural Features : The compound contains an isoindole moiety and an ethanone functional group. This structural arrangement is crucial for its biological activity.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. Research has shown that compounds with similar structures can interact with bacterial cell membranes or inhibit essential metabolic pathways.

Table 1: Antimicrobial Efficacy of Related Compounds

| Compound Name | Target Microorganisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli, S. aureus | TBD (To Be Determined) |

| 5-Aminoisoindolin-1-one | S. aureus | 50 µg/mL |

| Indole derivatives | Various Gram-negative bacteria | 100 µg/mL |

Research indicates that the compound's amino group may facilitate interactions with various biomolecules, potentially leading to enzyme inhibition or modulation of signaling pathways involved in microbial resistance mechanisms .

Anticancer Activity

The anticancer potential of this compound has also been explored. Similar isoindole derivatives have demonstrated cytotoxic effects against several cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table 2: Anticancer Activity of Isoindole Derivatives

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | TBD |

| Lenalidomide | Multiple Myeloma | 0.5 - 5 |

| Indoline derivatives | MCF7 (Breast Cancer) | 10 - 20 |

Preliminary data suggest that the compound may induce apoptosis in cancer cells by activating specific signaling pathways .

The biological activities of this compound are likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Cell Signaling Modulation : It could alter cellular signaling pathways that regulate cell growth and apoptosis.

- Membrane Interaction : Its structure allows potential interaction with microbial cell membranes, disrupting their integrity.

Case Studies

Recent studies have focused on the synthesis and evaluation of derivatives based on the core structure of this compound to enhance its biological activity. For example:

- A study investigated various substitutions on the isoindole ring to improve antimicrobial potency against resistant strains of bacteria.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(5-amino-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. For example, a Friedel-Crafts acylation or nucleophilic substitution on isoindoline precursors may be employed. Key parameters include:

-

Temperature : Controlled heating (e.g., 60–80°C) to avoid side reactions.

-

Catalysts : Use of Lewis acids (e.g., AlCl₃) for acylation steps.

-

Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates.

-

Purification : Column chromatography or recrystallization to achieve >95% purity .

Example Reaction Conditions Precursor: 5-Amino-2,3-dihydro-1H-isoindole Acylating Agent: Acetyl chloride Catalyst: AlCl₃ (1.2 equiv) Solvent: Dichloromethane Yield: 72–85%

Q. How is the structural characterization of this compound performed, and what spectroscopic techniques are critical?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the isoindoline scaffold and acetyl group (e.g., carbonyl peak at ~200 ppm in ¹³C NMR).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]+ calculated for C₁₀H₁₂N₂O: 189.1022).

- IR Spectroscopy : Stretching frequencies for NH₂ (~3350 cm⁻¹) and ketone (C=O, ~1700 cm⁻¹) groups .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Solubility : Tested in DMSO, ethanol, and aqueous buffers (pH 2–10).

- Stability : Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring.

- Key Finding : Stable in neutral pH but hydrolyzes under strongly acidic/basic conditions .

Advanced Research Questions

Q. How do electronic effects of the 5-amino group influence reactivity in cross-coupling or functionalization reactions?

- Methodological Answer :

- Computational Studies : Density Functional Theory (DFT) to map electron density on the isoindoline ring.

- Experimental Validation : Suzuki-Miyaura coupling with aryl boronic acids; amino group directs electrophilic substitution.

- Data Contradiction : Some studies report reduced reactivity due to steric hindrance, while others highlight enhanced nucleophilicity .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?

- Methodological Answer :

- Assay Standardization : Use CLSI guidelines for MIC (Minimum Inhibitory Concentration) testing.

- Structural Analog Comparison : Compare with 1-(5-nitro-isoindolin-2-yl)ethanone to isolate electronic effects.

- Meta-Analysis : Re-evaluate data from PubChem BioAssay (AID 1259401) and adjust for solvent interference .

Q. Can computational models predict the compound’s pharmacokinetic properties, and what limitations exist?

- Methodological Answer :

- In Silico Tools : SwissADME or pkCSM for logP, bioavailability, and CYP450 interactions.

- Limitations : Poor prediction of blood-brain barrier penetration due to the compound’s polar NH₂ group.

- Validation : Compare with in vitro Caco-2 permeability assays .

Q. How does the compound interact with biological targets (e.g., kinases or GPCRs), and what binding motifs are critical?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with PDB structures (e.g., 2XR for kinase binding).

- SAR Analysis : Replace the acetyl group with esters to probe hydrogen-bonding requirements.

- Key Finding : The isoindoline NH₂ group forms salt bridges with Asp 184 in kinase ATP pockets .

Data Contradictions and Validation

Q. Why do some studies report high cytotoxicity (IC₅₀ < 10 µM) while others show no activity?

- Methodological Answer :

- Cell Line Variability : Test across multiple lines (e.g., HEK293 vs. HepG2).

- Impurity Analysis : LC-MS to rule out byproducts (e.g., oxidized isoindoline derivatives).

- Dose-Response Curves : Use 8-point dilution series to confirm reproducibility .

Synthesis Optimization Table

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Reaction Temperature | 60–80°C | Higher temps increase byproducts |

| Catalyst Loading | 1.0–1.5 equiv AlCl₃ | Excess reduces purity |

| Solvent Polarity | Medium (e.g., THF) | Low polarity slows acylation |

| Purification Method | Column Chromatography | Silica gel (60–120 mesh) optimal |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.